1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one
Description
4-Chloropentedrone, also known as 1-(4-chlorophenyl)-2-(methylamino)-1-pentanone, is a synthetic cathinone. Cathinones are a class of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. 4-Chloropentedrone is known for its stimulant properties and is often used in research and forensic applications .
Properties
CAS No. |
2167949-43-9 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(methylamino)pentan-1-one |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3 |
InChI Key |
OPCMVVKRCLOEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropentedrone typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a ketone, followed by a reduction step. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of 4-Chloropentedrone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropentedrone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted phenyl compounds, secondary amines, and alcohols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-chloropentedrone acts as a norepinephrine-dopamine reuptake inhibitor. This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in prolonged stimulation of postsynaptic receptors. The unique chlorine substitution on the phenyl ring enhances its potency and metabolic stability compared to other cathinones, making it a subject of interest in pharmacological studies.
Analytical Chemistry
In analytical chemistry, 4-chloropentedrone serves as a reference standard for mass spectrometry and chromatography. Its distinct chemical structure allows researchers to develop methods for detecting and quantifying this compound in various samples, including biological fluids and environmental specimens.
Pharmacological Studies
Research into the pharmacological effects of 4-chloropentedrone has indicated its potential use in treating mood disorders and attention deficit hyperactivity disorder (ADHD). Although these applications are largely theoretical at this stage, ongoing studies aim to elucidate its therapeutic potential through various animal models.
Intoxication Reports
Several case studies have documented the effects of 4-chloropentedrone in clinical settings:
- A case report highlighted severe intoxication symptoms following recreational use, including tachycardia and hypertension. The patient exhibited signs consistent with sympathomimetic toxicity, underscoring the compound's potent stimulant effects.
- Comparative analyses have shown that 4-chloropentedrone possesses higher potency in inhibiting dopamine transporters than other synthetic cathinones like mephedrone. This finding suggests that it may have more significant effects on dopaminergic signaling pathways.
Toxicological Studies
Research has also focused on the toxicological profile of 4-chloropentedrone. Studies indicate that it can lead to severe adverse effects when misused recreationally. The compound's interaction with neurotransmitter systems such as dopamine, serotonin, and norepinephrine has been extensively documented, revealing its potential for abuse and associated health risks .
Comparison with Other Synthetic Cathinones
| Compound Name | Mechanism of Action | Potency (DAT Inhibition) | Unique Features |
|---|---|---|---|
| 4-Chloropentedrone | Norepinephrine-Dopamine Reuptake Inhibitor | High | Chlorine substitution enhances stability |
| Mephedrone | Similar Reuptake Inhibition | Moderate | Lacks chlorine substitution |
| Methcathinone | Norepinephrine-Dopamine Reuptake Inhibitor | Low | Simpler structure |
Mechanism of Action
4-Chloropentedrone acts as a norepinephrine-dopamine reuptake inhibitor, similar to other stimulants like methylphenidate. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and prolonged stimulation of the postsynaptic receptors. This mechanism is responsible for its stimulant effects .
Comparison with Similar Compounds
Pentedrone: Similar in structure but lacks the chlorine substitution.
Methylone: Another synthetic cathinone with different substitution patterns.
Methcathinone: A simpler structure with similar stimulant properties.
Uniqueness: 4-Chloropentedrone’s unique feature is the chlorine substitution on the phenyl ring, which influences its pharmacological properties and metabolic stability. This substitution can affect its potency, duration of action, and side effect profile compared to other cathinones .
Biological Activity
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one, commonly referred to as 4-chloro-pentedrone, is a synthetic compound belonging to the class of cathinones. These substances are structurally related to khat, a plant known for its stimulant properties. This article explores the biological activity of 4-chloro-pentedrone, focusing on its pharmacological effects, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
The chemical formula of 4-chloro-pentedrone is C₁₁H₁₄ClN·HCl. It features a chlorinated phenyl group and a methylamino substituent on a pentanone backbone. This unique structure contributes to its biological activity and pharmacological profile.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Chloro-Pentedrone | C₁₁H₁₄ClN·HCl | Stimulant properties; acts on monoamine transporters |
| Mephedrone | C₁₂H₁₅NO₂ | Known for entactogenic effects |
| Methcathinone | C₉H₁₁NO | First synthetic cathinone; less potent than derivatives |
| 4-Methylmethcathinone | C₁₁H₁₅NO | Stronger stimulant properties; higher abuse potential |
4-Chloro-pentedrone primarily acts as a monoamine transporter substrate , influencing the dopamine, norepinephrine, and serotonin systems. This mechanism is similar to that of other stimulants such as amphetamines and cocaine. The compound exhibits the following effects:
- Inhibition of Reuptake : It inhibits the reuptake of dopamine (DAT) and serotonin (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft.
- Stimulant Effects : Users report increased energy, euphoria, and enhanced sociability.
- Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular complications, and a risk of addiction .
Pharmacological Profile
Research indicates that 4-chloro-pentedrone has stimulant effects comparable to other cathinones. Its pharmacological profile has led to investigations into potential therapeutic applications, particularly in treating mood disorders and attention deficit hyperactivity disorder (ADHD). However, these applications remain largely theoretical at this stage .
Case Studies
Several case studies highlight the effects of 4-chloro-pentedrone in clinical settings:
- Case Report on Intoxication : A report documented severe intoxication symptoms following recreational use, including tachycardia and hypertension. The patient exhibited signs consistent with sympathomimetic toxicity .
- Comparative Analysis with Other Cathinones : In a study comparing various synthetic cathinones, 4-chloro-pentedrone was found to have a higher potency in inhibiting DAT compared to other derivatives like mephedrone .
Interaction Studies
Interaction studies reveal that 4-chloro-pentedrone interacts with various neurotransmitter systems:
- Dopamine Transporter (DAT) : Exhibits significant inhibition potency.
- Serotonin Transporter (SERT) : The S-enantiomer showed lower potency compared to DAT but was still notable.
- Norepinephrine Transporter (NET) : Similar inhibition profiles were observed across different cathinones .
Toxicity and Risks
The use of 4-chloro-pentedrone carries significant risks:
- Cardiovascular Complications : Increased heart rate and blood pressure can lead to severe cardiovascular events.
- Psychiatric Effects : Users may experience heightened anxiety, paranoia, or psychosis.
- Addiction Potential : Similar to other stimulants, there is a risk of developing substance use disorders .
Q & A
Q. How does its regulatory status impact international collaborative research?
- Methodological Answer : As a Schedule I/II controlled substance in multiple jurisdictions (e.g., China, USA), researchers must obtain DEA/FDA licenses for procurement and transport. Documented analytical methods (e.g., GC-MS) and institutional ethics approvals are mandatory for cross-border collaborations .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported DAT/NET inhibition potency across studies?
- Methodological Answer : Variability arises from assay conditions (e.g., cell line, substrate concentration). Normalize data using reference inhibitors (e.g., cocaine for DAT, desipramine for NET) and report IC₅₀ values as mean ± SEM from ≥3 independent experiments. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) reduce inter-lab variability .
Q. Why do some studies report neurotoxicity while others do not?
- Methodological Answer : Neurotoxicity (e.g., dopaminergic terminal damage) depends on dosing regimen (acute vs. chronic) and model systems (e.g., rodents vs. primates). Conduct microdialysis in vivo to measure extracellular dopamine and ROS levels. Use immunohistochemistry (anti-TH antibodies) to quantify neuronal loss in the striatum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
